2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. Here’s a simplified route:
Synthesis of Intermediate 1: Starting with a cyclohexylamine, it undergoes a nucleophilic substitution reaction with a suitable halogenated reagent to form a cyclohexyl derivative.
Formation of Intermediate 2: This intermediate then reacts with 1H-pyrrole under controlled conditions to form a pyrrole-cyclohexyl intermediate.
Triazole Formation: The pyrrole-cyclohexyl intermediate undergoes cyclization with triazole precursors, leading to the formation of the triazole ring.
Thioether Formation: The triazole derivative is then treated with a sulfanylating agent, resulting in the formation of the thioether bond.
Acetamide Formation: Finally, the product is reacted with N-[(4-methoxyphenyl)methyl]acetamide under suitable conditions to obtain the final compound.
Industrial Production Methods: In industrial settings, the production process involves similar synthetic routes but may employ continuous flow chemistry and automated systems to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and cyclohexyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the compound can be achieved using metal hydrides, leading to the formation of dihydro- or tetrahydro-derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the triazole and pyrrole positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides or acyl halides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Reduced forms of the triazole or pyrrole rings.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties, potentially useful in the development of new pharmaceuticals.
Industry: Utilized as a precursor in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the triazole and pyrrole rings allows it to fit into the active sites of enzymes, inhibiting their function. The sulfanyl group can form covalent bonds with certain amino acid residues, further enhancing its inhibitory effects.
Comparison with Similar Compounds
**2-{[5-cyclohexyl-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-acetamide
**2-{[5-cyclohexyl-4-(1H-1,2,4-triazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Comparison: 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide stands out due to its unique combination of the pyrrole and triazole rings, which confer distinct binding properties. The methoxyphenyl group enhances its potential interactions with biological targets compared to similar compounds that lack this group.
Diving into the details of this compound is a fascinating journey through chemistry and beyond. Want to explore more about its real-world applications or how it might impact future research?
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-29-19-11-9-17(10-12-19)15-23-20(28)16-30-22-25-24-21(18-7-3-2-4-8-18)27(22)26-13-5-6-14-26/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLARRZSPYXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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